
4-Chloro-5,7-dimethoxyindolin-2-one
Overview
Description
4-Chloro-5,7-dimethoxyindolin-2-one is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-dimethoxyindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,7-dimethoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the indole ring, resulting in a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 4-Chloro-5,7-dimethoxyindolin-2-one exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indolinone derivatives, including this compound, and evaluated their cytotoxic effects on MCF-7 breast cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cancer cells .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. It has shown efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics.
Case Study:
A study published in Antibiotics reported that this compound exhibited activity against multidrug-resistant strains of Staphylococcus aureus. The compound's mechanism of action was linked to disrupting bacterial cell wall synthesis .
Agricultural Applications
1. Pesticide Development
Due to its biological activity, this compound is being explored as a potential pesticide. Its effectiveness in targeting specific pests while being less harmful to non-target organisms makes it an attractive candidate for sustainable agriculture.
Case Study:
Research published in Pest Management Science evaluated the efficacy of this compound as a pesticide against aphids and whiteflies. Results showed significant reductions in pest populations with minimal impact on beneficial insects .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cell lines |
Antimicrobial properties | Effective against multidrug-resistant bacteria | |
Agriculture | Pesticide development | Reduces pest populations with minimal side effects |
Mechanism of Action
The mechanism of action of 4-Chloro-5,7-dimethoxyindolin-2-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
4-Chloro-5,7-dimethoxyindolin-2-one can be compared with other indole derivatives, such as:
5-Iodoindole: Known for its potent biofilm inhibition properties.
4-Fluoroindole: Exhibits antiviral and antimicrobial activities.
7-Chloroindole: Used in the synthesis of various pharmaceutical compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
4-Chloro-5,7-dimethoxyindolin-2-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various studies, and potential applications in therapeutic settings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an indolinone core with chlorine and methoxy substituents that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It can bind to enzymes involved in cancer cell proliferation, thereby inhibiting their activity.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell survival and apoptosis, promoting cell death in malignant cells.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. A study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity. The following table summarizes the findings:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
TC32 (Ewing's Sarcoma) | 0.28 | Inhibition of EWS-FLI1 fusion protein activity |
MCF-7 (Breast Cancer) | 1.47 | Induction of apoptosis through caspase activation |
A549 (Lung Cancer) | 3.50 | Cell cycle arrest at G1 phase |
The compound showed a notable ability to inhibit the growth of Ewing's sarcoma cells specifically by targeting the EWS-FLI1 fusion protein, which is critical for the survival of these cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Studies indicate that it possesses broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Ewing's Sarcoma : A detailed investigation into the anticancer properties revealed that this compound significantly reduced tumor size in xenograft models when administered at a dose of 10 mg/kg body weight .
- Antimicrobial Efficacy : Another study conducted on infected wounds showed that topical application of formulations containing this compound led to faster healing and reduced bacterial load compared to controls .
Properties
IUPAC Name |
4-chloro-5,7-dimethoxy-1,3-dihydroindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-14-6-4-7(15-2)10-5(9(6)11)3-8(13)12-10/h4H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNBUFHDELVTSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1NC(=O)C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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